molecular formula C23H36N2O2 B11377078 1-{2-[1-(3-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane

1-{2-[1-(3-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane

Cat. No.: B11377078
M. Wt: 372.5 g/mol
InChI Key: WNFUIMFKTAFMHP-UHFFFAOYSA-N
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Description

1-{2-[1-(3-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane is a complex organic compound that features a piperidine ring, an azepane ring, and a propoxybenzoyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of 1-{2-[1-(3-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the propoxybenzoyl group. The final step involves the formation of the azepane ring. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-{2-[1-(3-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[1-(3-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other piperidine and azepane derivatives. Compared to these, 1-{2-[1-(3-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane is unique due to the presence of the propoxybenzoyl group, which may confer distinct pharmacological properties. Examples of similar compounds include:

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications

Properties

Molecular Formula

C23H36N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-(3-propoxyphenyl)methanone

InChI

InChI=1S/C23H36N2O2/c1-2-18-27-22-12-9-10-20(19-22)23(26)25-16-8-5-11-21(25)13-17-24-14-6-3-4-7-15-24/h9-10,12,19,21H,2-8,11,13-18H2,1H3

InChI Key

WNFUIMFKTAFMHP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N2CCCCC2CCN3CCCCCC3

Origin of Product

United States

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